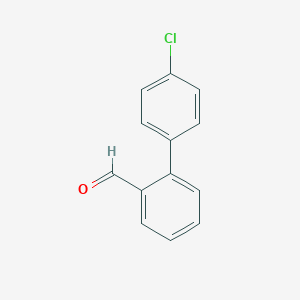

4'-Chlorobiphenyl-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBHAVWDSJLCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362702 | |

| Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153850-83-0 | |

| Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153850-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Chlorobiphenyl-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathway for 4'-Chlorobiphenyl-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document focuses on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, providing a comprehensive overview of the methodology, experimental protocols, and relevant quantitative data.

Introduction

This compound is a crucial building block in organic synthesis, notably as a precursor for the fungicide Boscalid. Its structural motif, an unsymmetrical biaryl system, is a common feature in many biologically active molecules. The efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines the most effective and commonly employed synthetic route, the Suzuki-Miyaura cross-coupling, and provides a detailed protocol for its implementation.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for the formation of carbon-carbon bonds between aryl moieties. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions, making it the preferred method for the synthesis of this compound.

The core of this pathway involves the reaction of (4-chlorophenyl)boronic acid with 2-bromobenzaldehyde in the presence of a palladium catalyst and a base.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Quantitative Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling synthesis of this compound, based on established procedures for similar biaryl syntheses.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Bromobenzaldehyde | 1.0 equivalent | |

| (4-chlorophenyl)boronic acid | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl halide. |

| Catalyst | ||

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1-5 mol% | A common and effective catalyst for this type of coupling. |

| Palladium(II) Acetate [Pd(OAc)₂] with a phosphine ligand | 1-5 mol% | An alternative catalyst system. The ligand (e.g., triphenylphosphine) is crucial for catalyst stability and activity. |

| Base | ||

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents | A widely used inorganic base, often in aqueous solution. |

| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 equivalents | Another common and effective base. |

| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 equivalents | A stronger base that can sometimes improve yields, especially with less reactive substrates. |

| Solvent System | ||

| Toluene / Water | 4:1 to 10:1 v/v | A common biphasic solvent system. |

| 1,4-Dioxane / Water | 4:1 to 10:1 v/v | Another effective solvent mixture. |

| Dimethoxyethane (DME) / Water | 4:1 to 10:1 v/v | A suitable alternative solvent system. |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | Typically refluxing temperature of the solvent system. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS for completion. |

| Yield | ||

| Expected Yield | 70 - 95% | Yields are highly dependent on the specific conditions and purity of reagents. |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling. This protocol is based on established literature procedures for similar transformations.

Materials:

-

2-Bromobenzaldehyde

-

(4-chlorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromobenzaldehyde (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.

-

-

Solvent Addition and Reaction:

-

To the flask, add a degassed mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Alternative Synthesis Pathways

While the Suzuki-Miyaura coupling is the most efficient and direct route, other methods have been considered for the synthesis of biphenyl structures.

Gomberg-Bachmann Reaction followed by Functional Group Transformation

An alternative, though more circuitous, route involves the Gomberg-Bachmann reaction to form the biphenyl core, followed by a series of transformations to introduce the carbaldehyde group.

-

Diazotization and Gomberg-Bachmann Reaction: p-Chloroaniline is diazotized with sodium nitrite and hydrochloric acid, followed by reaction with benzene to yield 4-chlorobiphenyl.

-

Nitration: The 4-chlorobiphenyl is then nitrated to introduce a nitro group, primarily at the 2-position of the unsubstituted ring.

-

Reduction: The nitro group is reduced to an amino group to give 4'-chloro-[1,1'-biphenyl]-2-amine.

-

Sandmeyer Reaction: The amino group is then converted to a nitrile via the Sandmeyer reaction.

-

Reduction to Aldehyde: The nitrile is finally reduced to the carbaldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

This multi-step process is generally lower yielding and less atom-economical than the Suzuki-Miyaura coupling.

Direct Formylation of 4-Chlorobiphenyl

Direct formylation of 4-chlorobiphenyl is another theoretical possibility. However, methods such as the Vilsmeier-Haack, Gattermann-Koch, or Duff reactions typically require electron-rich aromatic substrates for efficient reaction.[1][2][3] 4-Chlorobiphenyl is not sufficiently activated, and achieving regioselective formylation at the desired 2-position would be challenging, likely resulting in a mixture of isomers and low yields.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as the most effective and reliable method for the synthesis of this compound. Its high efficiency, tolerance of key functional groups (both the chloro and aldehyde moieties), and the commercial availability of the starting materials make it the ideal choice for both laboratory-scale synthesis and industrial production. The detailed protocol provided in this guide serves as a robust starting point for researchers and professionals in the field of drug development and fine chemical synthesis.

References

An In-depth Technical Guide to 4'-Chlorobiphenyl-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4'-Chlorobiphenyl-2-carbaldehyde. This versatile aromatic aldehyde is a valuable intermediate in medicinal and synthetic organic chemistry, serving as a key building block for a range of complex molecules.

Core Physicochemical Properties

This compound, with the CAS number 153850-83-0, is a biphenyl derivative characterized by a formyl group at the 2-position and a chlorine atom at the 4'-position.[1][2] These substitutions create a sterically hindered and electronically distinct scaffold, making it a privileged component in the synthesis of targeted molecular architectures.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-chlorophenyl)benzaldehyde | N/A |

| CAS Number | 153850-83-0 | [1][3] |

| Molecular Formula | C₁₃H₉ClO | [1][3] |

| Molecular Weight | 216.66 g/mol | [1][3] |

| Melting Point | 60-63°C | [1] |

| Boiling Point | 359.9 ± 25.0 °C (Predicted) | [1] |

| Appearance | Yellow Oil / Solid | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate | [1] |

Spectral Characterization

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. However, based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would feature signals in the aromatic region (approx. 7.0-8.0 ppm). A distinct singlet for the aldehydic proton would be expected at a downfield chemical shift (approx. 9.5-10.5 ppm).

-

¹³C NMR: The spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde at approximately 190-195 ppm. Multiple signals would be present in the aromatic region (approx. 120-150 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 216, with a characteristic M+2 isotopic peak at m/z 218 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Principle: This reaction involves the cross-coupling of an aryl halide (2-bromobenzaldehyde) with an arylboronic acid (4-chlorophenylboronic acid) in the presence of a palladium catalyst and a base.

Detailed Protocol:

-

Reaction Setup: To a dry Schlenk flask, add 2-bromobenzaldehyde (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.), under a positive flow of the inert gas.

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

References

Spectroscopic and Analytical Profile of 4'-Chlorobiphenyl-2-carbaldehyde: A Technical Guide

Introduction

4'-Chlorobiphenyl-2-carbaldehyde, with the CAS number 153850-83-0 and molecular formula C₁₃H₉ClO, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Notably, it serves as a precursor in the manufacturing of the fungicide Boscalid and derivatives of the antihistamine (R)-Cetirizine. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, outlines standard experimental protocols for these analyses, and presents a general workflow for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| Aldehydic proton (-CHO) | 9.8 - 10.2 | Singlet (s) | Highly deshielded proton, characteristic of aldehydes. |

| Aromatic protons (H2', H6') | 7.4 - 7.6 | Doublet (d) | Protons on the chlorine-substituted phenyl ring, ortho to the chlorine atom. |

| Aromatic protons (H3', H5') | 7.3 - 7.5 | Doublet (d) | Protons on the chlorine-substituted phenyl ring, meta to the chlorine atom. |

| Aromatic protons (H3, H4, H5, H6) | 7.2 - 7.8 | Multiplet (m) | Protons on the phenyl ring bearing the aldehyde group, exhibiting complex splitting patterns due to coupling with each other. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) Range | Notes |

| Carbonyl carbon (C=O) | 190 - 195 | Characteristic chemical shift for an aldehydic carbonyl carbon. |

| Quaternary carbon (C1) | 140 - 145 | Carbon atom of the biphenyl linkage on the aldehyde-substituted ring. |

| Quaternary carbon (C1') | 138 - 142 | Carbon atom of the biphenyl linkage on the chlorine-substituted ring. |

| Quaternary carbon (C4') | 133 - 137 | Carbon atom bearing the chlorine atom. |

| Aromatic CH carbons | 125 - 135 | Chemical shifts for the protonated aromatic carbons. |

| Quaternary carbon (C2) | 130 - 135 | Carbon atom bearing the aldehyde group. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Notes |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong | Characteristic absorption for an aromatic aldehyde. |

| C-H stretch (aldehyde) | 2810 - 2850 and 2710 - 2750 | Medium to Weak | Fermi resonance doublet, characteristic for the aldehydic C-H bond. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands indicating the aromatic nature of the compound. |

| C-H bend (aromatic) | 690 - 900 | Strong | Out-of-plane bending vibrations, indicative of substitution patterns. |

| C-Cl stretch | 1000 - 1100 | Medium to Strong | Characteristic absorption for the carbon-chlorine bond. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 215/217 | [M-H]⁺ | Loss of a hydrogen atom from the molecular ion. |

| 187/189 | [M-CHO]⁺ | Loss of the formyl radical. |

| 152 | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical. |

| 139 | [C₁₁H₇]⁺ | Further fragmentation of the biphenyl backbone. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

A standard pulse sequence (e.g., zg30) is used.

-

The spectral width is set to approximately 12-15 ppm.

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

Data is processed with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed to obtain singlets for all carbon atoms.

-

The spectral width is set to approximately 220-250 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data processing is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, typically heated to ensure volatilization.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a chemical intermediate like this compound.

An In-depth Technical Guide to the Reactivity and Stability of 4'-Chlorobiphenyl-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4'-Chlorobiphenyl-2-carbaldehyde, a key intermediate in the synthesis of various organic compounds, including the fungicide Boscalid. This document details the compound's physical and chemical properties, outlines its known synthetic routes, and explores its reactivity through common organic transformations such as oxidation, reduction, and Schiff base formation. Furthermore, this guide addresses the stability of this compound under various stress conditions, providing insights into its degradation pathways. Experimental protocols for its synthesis and key reactions are provided, alongside analytical methods for its characterization and purity assessment. The guide also touches upon the biological context of this molecule, primarily its role as a precursor and its potential toxicological profile based on related compounds.

Introduction

This compound, with the CAS Number 153850-83-0, is a versatile aromatic aldehyde. Its structure, featuring a biphenyl backbone with a chlorine substituent and a reactive carbaldehyde group, makes it a valuable building block in organic synthesis.[1] A primary application of this compound is as a crucial intermediate in the production of the fungicide Boscalid, a succinate dehydrogenase inhibitor.[2] Understanding the reactivity and stability of this compound is paramount for optimizing synthetic processes, ensuring the quality and purity of final products, and for safe handling and storage.

This guide aims to consolidate the available technical information on this compound, presenting it in a clear and accessible format for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and in the design of reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClO | [3][4] |

| Molecular Weight | 216.66 g/mol | [4] |

| Appearance | Yellow Oil / Off-white solid | [4] |

| Melting Point | 60-63 °C | [4] |

| Boiling Point (Predicted) | 359.9 ± 25.0 °C | [4] |

| Density (Predicted) | 1.214 g/cm³ | [4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [4] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature, as it is often an intermediate that is synthesized and used in subsequent steps. However, its synthesis can be inferred from the well-documented synthesis of its precursor, 4'-chloro-2-aminobiphenyl, which is a key intermediate for the fungicide Boscalid. The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction followed by conversion of the amino group to a carbaldehyde.

A plausible synthetic pathway is outlined below:

Detailed Experimental Protocol for Synthesis (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound based on established organic chemistry principles.

Step 1: Synthesis of 4'-Chloro-2-aminobiphenyl via Suzuki-Miyaura Coupling

-

To a solution of 2-bromoaniline (1 equivalent) and 4-chlorophenylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and water, add potassium carbonate (3 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

-

Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4'-chloro-2-aminobiphenyl.

Step 2: Conversion to 4'-Chlorobiphenyl-2-carbonitrile via Sandmeyer Reaction

-

Dissolve 4'-chloro-2-aminobiphenyl (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

Step 3: Reduction to this compound

-

Dissolve the crude 4'-chlorobiphenyl-2-carbonitrile in anhydrous toluene and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in toluene.

-

Stir the reaction at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Allow the mixture to warm to room temperature and filter off the aluminum salts.

-

Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of the aromatic aldehyde group. The biphenyl moiety and the chlorine atom primarily exert electronic and steric effects on the reactivity of the aldehyde.

Oxidation to Carboxylic Acid

Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids. A common and effective method for this transformation is the Jones oxidation.

Experimental Protocol: Jones Oxidation

-

Dissolve this compound (1 equivalent) in acetone.

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise until a persistent orange color is observed.

-

Stir the reaction for a few hours at room temperature.

-

Quench the excess oxidant with isopropanol.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 4'-chlorobiphenyl-2-carboxylic acid can be purified by recrystallization.

Reduction to Alcohol

The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose.[5]

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolve this compound (1 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude (4'-chlorobiphenyl-2-yl)methanol by column chromatography on silica gel.

Schiff Base Formation

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is typically reversible and may be acid or base-catalyzed.

Experimental Protocol: Schiff Base Formation

-

Dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux for several hours, often with the removal of water using a Dean-Stark apparatus.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting Schiff base can be purified by recrystallization or column chromatography.

Stability of this compound

The stability of this compound is a critical factor for its storage and handling. As an aromatic aldehyde, it is susceptible to degradation under various conditions. A forced degradation study is the standard approach to evaluate the intrinsic stability of a molecule.[6]

References

- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-Depth Technical Guide to 4'-Chlorobiphenyl-2-carbaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chlorobiphenyl-2-carbaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its rigid biphenyl scaffold, combined with the reactive aldehyde functionality and the electronic properties imparted by the chlorine atom, makes it a valuable building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, with a focus on providing practical information for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 153850-83-0 | [1][2] |

| Molecular Formula | C₁₃H₉ClO | [2] |

| Molecular Weight | 216.66 g/mol | [2] |

| Melting Point | 60-63 °C | |

| Boiling Point | 359.9 ± 25.0 °C (Predicted) | |

| Appearance | Off-white to yellowish powder or crystals | |

| IUPAC Name | 2-(4-chlorophenyl)benzaldehyde | [3] |

Discovery and Historical Context

While a definitive first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the development of synthetic methodologies for creating unsymmetrical biphenyl compounds and the growing interest in chlorinated aromatic compounds in the latter half of the 20th century. The development of cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, provided the foundational chemistry necessary for the efficient synthesis of such substituted biphenyls.

The primary impetus for the synthesis and study of this compound and its precursors appears to be its role as a key intermediate in the production of high-value commercial chemicals, most notably the fungicide Boscalid and derivatives of the antihistamine (R)-Cetirizine.[1][4] The structural core of these molecules relies on the 4'-chlorobiphenyl moiety, and the 2-carbaldehyde group serves as a versatile handle for further chemical transformations.

Evolution of Synthetic Methodologies

The synthesis of this compound can be logically approached through several key strategies, primarily involving the formation of the biphenyl core followed by the introduction or modification of the formyl group. While a specific historical timeline for this particular molecule is not well-documented, the evolution of its synthesis can be inferred from the development of methods for its precursors, 4'-chloro-2-nitrobiphenyl and 4'-chloro-2-aminobiphenyl.

Synthesis via Cross-Coupling Reactions to Form the Biphenyl Core

The most prevalent and efficient methods for constructing the 4'-chlorobiphenyl backbone rely on palladium-catalyzed cross-coupling reactions.

a) Suzuki-Miyaura Coupling:

A highly effective method for forming the C-C bond between the two phenyl rings is the Suzuki-Miyaura coupling. A plausible and documented route involves the coupling of an ortho-substituted benzene derivative with a para-chlorophenylboronic acid. For instance, a method for preparing the precursor 4'-chloro-2-nitrobiphenyl involves the coupling of o-chloronitrobenzene with p-chlorophenylboronic acid.[5]

Experimental Protocol: Synthesis of 4'-chloro-2-nitrobiphenyl via Suzuki-Miyaura Coupling [5]

-

Reactants:

-

o-chloronitrobenzene (1.0 equiv)

-

p-chlorophenylboronic acid (1.5 equiv)

-

Palladium on carbon (Pd/C) (0.032 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

-

Solvent:

-

N,N-Dimethylacetamide (DMAC)

-

Water (DMAC:Water ratio of 30:1 by weight)

-

-

Procedure:

-

To a reaction flask, add o-chloronitrobenzene, p-chlorophenylboronic acid, potassium carbonate, and palladium on carbon.

-

Add the DMAC/water solvent mixture.

-

Heat the reaction mixture to 150 °C and stir for 12 hours.

-

After cooling to room temperature, the reaction mixture is filtered.

-

The filtrate is subjected to liquid-liquid extraction with dichloromethane and water.

-

The organic layer is collected, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from petroleum ether to yield 4'-chloro-2-nitrobiphenyl.

-

-

Quantitative Data:

-

Yield: 69.46%[5]

-

b) Gomberg-Bachmann Reaction:

An alternative, classical method for the synthesis of unsymmetrical biphenyls is the Gomberg-Bachmann reaction. A patented method for the synthesis of the precursor 4'-chloro-2-aminobiphenyl utilizes this approach, starting from p-chloroaniline.[6][7]

Experimental Protocol: Synthesis of 4'-chloro-2-aminobiphenyl via Gomberg-Bachmann Reaction [6][7]

-

Reactants:

-

p-chloroaniline (1.0 equiv)

-

Sodium nitrite (NaNO₂) (1.1 equiv)

-

Hydrochloric acid (HCl)

-

Aniline (in excess)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Diazotization: p-chloroaniline is dissolved in hydrochloric acid and water, then cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Coupling: The diazonium salt solution is then added to a basic solution of aniline. The reaction proceeds to form 4'-chloro-2-aminobiphenyl.

-

Workup: The product is isolated, for example, by precipitation as its hydrochloride salt, followed by neutralization and purification.

-

-

Quantitative Data:

Introduction of the Formyl Group

Once the 4'-chlorobiphenyl core with a suitable functional group at the 2-position is obtained, the formyl group can be introduced.

a) From 4'-chloro-2-aminobiphenyl:

A common method to convert an arylamine to an arylaldehyde is through the Sandmeyer reaction or a related transformation. This would involve the diazotization of 4'-chloro-2-aminobiphenyl followed by reaction with a formylating agent. Although a specific protocol for this transformation on this exact substrate is not detailed in the searched literature, it represents a standard and logical synthetic step.

b) From 4'-chloro-2-nitrobiphenyl:

The synthesis from the nitro precursor would first involve the reduction of the nitro group to an amine.

Experimental Protocol: Reduction of 4'-chloro-2-nitrobiphenyl to 4'-chloro-2-aminobiphenyl [5]

-

Reactants:

-

4'-chloro-2-nitrobiphenyl (1.0 equiv)

-

Iron powder (2.7-4.7 equiv)

-

Hydrochloric acid (0.9-1.64 equiv)

-

-

Solvent:

-

Ethanol

-

-

Procedure:

-

Iron powder is activated by stirring with hydrochloric acid in ethanol at room temperature for 1 hour.

-

4'-chloro-2-nitrobiphenyl, dissolved in ethanol, is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for 3 hours.

-

Upon completion of the reaction, the product is isolated and purified.

-

Following the reduction, the resulting 4'-chloro-2-aminobiphenyl can be converted to the target aldehyde as described above.

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound based on the available information for its precursors.

Caption: Plausible synthetic pathways to this compound.

Applications in Research and Development

This compound is a valuable intermediate with applications in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceutical candidates. Its role as a precursor to derivatives of (R)-Cetirizine highlights its importance in the development of antihistamines.[1][4]

-

Agrochemical Synthesis: The compound is a crucial intermediate in the industrial production of the fungicide Boscalid.[6][7]

-

Ligand Synthesis for Catalysis: The biphenyl structure can be incorporated into ligands for transition metal catalysis, where the electronic and steric properties of the substituents can be tuned to influence the catalytic activity and selectivity.

-

Structure-Activity Relationship (SAR) Studies: The defined structure of this compound allows for systematic modifications, making it a useful tool for medicinal chemists exploring the relationship between molecular structure and biological activity.

-

Materials Science: The biphenyl moiety is a common component of liquid crystals and other advanced organic materials. The aldehyde functionality allows for its incorporation into polymeric structures.

Conclusion

While the precise historical details of the discovery of this compound are not extensively documented, its importance as a synthetic intermediate is well-established. The development of modern cross-coupling reactions has enabled its efficient synthesis, primarily through the construction of its precursors. This technical guide has outlined the plausible and documented synthetic routes to these precursors and, by extension, to the target molecule itself. The versatility of this compound ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science. Further research into novel and more sustainable synthetic methods for this and related compounds will undoubtedly continue to be an active area of investigation.

References

- 1. 4'-CHLORO-BIPHENYL-2-CARBALDEHYDE | 153850-83-0 [chemicalbook.com]

- 2. This compound|153850-83-0 - Debyesci [debyesci.com]

- 3. This compound | High Purity [benchchem.com]

- 4. CAS:153850-83-0;4'-Chlorobiphenyl-2-carboxaldehyde-西安齐岳生物 [0qy.com]

- 5. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]

- 6. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]

- 7. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]

Solubility Profile of 4'-Chlorobiphenyl-2-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-Chlorobiphenyl-2-carbaldehyde in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and outlines a detailed, generalized experimental protocol for determining precise solubility values. This guide is intended to support research scientists and professionals in drug development in handling and utilizing this compound effectively.

Qualitative Solubility Data

Based on available safety and technical data sheets, this compound has been noted for its solubility in specific organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation processes.

Table 1: Qualitative Solubility of this compound

| Solvent Name | Chemical Formula | Solubility |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[1] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not provide information on the concentration at which saturation is reached or the influence of temperature. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following methodology outlines the "excess solid" or shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, and others as required) of high purity (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample collection

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be required to determine the time to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Develop a suitable method (column, mobile phase, flow rate, and detection wavelength) to achieve good separation and quantification of the analyte.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent and use the Beer-Lambert law to calculate the concentration.

-

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Repeat the experiment at different temperatures to understand the temperature dependency of the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for determining the solubility of this compound.

References

The Environmental Persistence and Toxicological Profile of Chlorinated Biphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that, due to their chemical stability and desirable physical properties, were once widely used in a multitude of industrial applications. However, their resistance to degradation has led to their persistence in the environment, bioaccumulation in food chains, and significant toxicological concerns for both wildlife and humans. This technical guide provides an in-depth overview of the environmental fate and toxicity of chlorinated biphenyls, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of their action.

Environmental Fate of Chlorinated Biphenyls

The environmental behavior of PCBs is governed by their physicochemical properties, which vary depending on the degree and position of chlorine substitution on the biphenyl structure. There are 209 possible PCB congeners, each with unique properties that influence its partitioning, persistence, and transport in the environment.

Physicochemical Properties

PCBs are characterized by low water solubility, low vapor pressure, and high octanol-water partition coefficients (Kow), making them hydrophobic and lipophilic.[1][2][3] These properties contribute to their strong adsorption to soil, sediments, and organic matter, as well as their propensity to accumulate in the fatty tissues of living organisms.[4][5] The degree of chlorination is a key determinant of these properties; as the number of chlorine atoms increases, water solubility and vapor pressure decrease, while lipophilicity and resistance to degradation generally increase.[1]

Table 1: Physicochemical Properties of Selected PCB Congeners

| Congener (IUPAC No.) | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (Pa at 25°C) | Log Kow | Henry's Law Constant (Pa·m³/mol at 25°C) |

| 2,2'-Dichlorobiphenyl (PCB 8) | 223.1 | 0.2 | 0.0061 | 5.02 | 49.3 |

| 2,4,4'-Trichlorobiphenyl (PCB 28) | 257.5 | 0.015 | 0.00087 | 5.67 | 34.4 |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 292.0 | 0.0019 | 0.00041 | 6.11 | 33.5 |

| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | 326.4 | 0.0004 | 0.000046 | 6.38 | 32.4 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | 360.9 | 0.000054 | 0.0000061 | 6.92 | 26.3 |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) | 395.3 | 0.000003 | 0.0000008 | 7.36 | 17.2 |

Data compiled from various sources.

Persistence and Degradation

PCBs are highly resistant to metabolic and chemical degradation, leading to their long persistence in the environment.[6] Half-lives in soil can range from years to decades, depending on the congener and environmental conditions.[7] The primary degradation pathways are microbial, occurring under both aerobic and anaerobic conditions.[6]

-

Aerobic Degradation: Bacteria can oxidatively degrade PCBs through the biphenyl dioxygenase pathway, which is more effective for less chlorinated congeners.

-

Anaerobic Degradation: Reductive dechlorination by anaerobic microorganisms is a key process for the breakdown of highly chlorinated congeners in sediments.

Bioaccumulation and Biomagnification

Due to their lipophilicity, PCBs readily bioaccumulate in the fatty tissues of organisms.[8][9] This leads to biomagnification, where the concentration of PCBs increases at successively higher trophic levels of the food chain.[8][9][10][11] Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water into an organism, can be extremely high for PCBs, particularly for the more chlorinated congeners.[12]

Table 2: Bioconcentration Factors (BCF) for Selected PCB Congeners in Fish

| Congener (IUPAC No.) | Log BCF |

| PCB 28 | 4.3 |

| PCB 52 | 4.7 |

| PCB 101 | 5.2 |

| PCB 138 | 5.8 |

| PCB 153 | 6.0 |

| PCB 180 | 6.5 |

Data represents approximate values and can vary based on species and environmental conditions.

Toxicity of Chlorinated Biphenyls

The toxicity of PCBs is complex and varies significantly among different congeners.[1] The toxic effects are broadly categorized based on the congener's ability to bind to the aryl hydrocarbon receptor (AhR).

Mechanisms of Toxicity

Dioxin-Like PCBs: A subset of PCB congeners, known as "dioxin-like" PCBs, have a planar molecular structure that allows them to bind with high affinity to the Aryl Hydrocarbon Receptor (AhR).[9] This binding initiates a signaling cascade that leads to the transcription of various genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450s).[13] The persistent activation of the AhR pathway is a primary mechanism for many of the toxic effects of these congeners, including carcinogenicity, immunotoxicity, and developmental toxicity.[9][13]

Non-Dioxin-Like PCBs: These congeners do not bind to the AhR but exert their toxicity through other mechanisms.[14] These include disruption of intracellular signaling pathways, interference with calcium homeostasis, and the generation of reactive oxygen species (ROS), leading to oxidative stress.[12][15] Non-dioxin-like PCBs are particularly noted for their neurotoxic effects.[14]

Toxic Endpoints

Exposure to PCBs has been associated with a wide range of adverse health effects in both humans and wildlife.[16][17]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1 carcinogens, meaning they are carcinogenic to humans.[1] Evidence from animal studies shows that PCBs can cause liver tumors.[18]

-

Neurotoxicity: Developmental exposure to PCBs is particularly concerning, with studies showing effects on cognitive function, learning, and memory.[12][15][19] Non-dioxin-like PCBs are the primary drivers of these neurotoxic effects.[14]

-

Immunotoxicity: PCBs can suppress the immune system, leading to increased susceptibility to infections.[1] Dioxin-like PCBs are potent immunotoxicants.

-

Reproductive and Developmental Toxicity: PCBs can disrupt endocrine function and have been linked to adverse reproductive outcomes, including reduced birth weight and developmental delays.[20][21]

Table 3: Toxicity Reference Values for Selected PCB Mixtures and Congeners

| Substance | Species | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference Dose (RfD) (µg/kg/day) |

| Aroclor 1254 | Rat | Reproductive | - | 0.25 | - |

| Aroclor 1248 | Monkey | Reproductive | - | 0.008 | - |

| PCB 118 | Human | Semen Quality | - | - | 0.0029 |

| PCB 126 | Human | Semen Quality | - | - | 0.000073 |

| PCB 153 | Human | Semen Quality | - | - | 0.0058 |

| PCB 169 | Human | Semen Quality | - | - | 0.00533 |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level. Data compiled from various sources.[20][22]

Table 4: Immunotoxicity of Commercial Aroclor Mixtures in Mice

| Aroclor Mixture | ED50 (mg/kg) |

| Aroclor 1260 | 104 |

| Aroclor 1254 | 118 |

| Aroclor 1248 | 190 |

| Aroclor 1242 | 391 |

| Aroclor 1016 | 408 |

| Aroclor 1232 | 464 |

ED50: Effective dose causing a 50% reduction in the splenic plaque-forming cell response. Data from a study in C57BL/6 mice.[1]

Experimental Protocols

Analysis of PCBs in Environmental Samples (GC-MS)

The standard method for the analysis of PCBs in environmental matrices like soil, water, and sediment is gas chromatography-mass spectrometry (GC-MS).[2][6][7][23]

Methodology:

-

Sample Preparation:

-

Water: Liquid-liquid extraction with a non-polar solvent like hexane.

-

Soil/Sediment: Soxhlet extraction or sonication with a solvent mixture (e.g., hexane/acetone).

-

-

Extract Cleanup: The crude extract is passed through a column containing adsorbents like silica gel or alumina to remove interfering compounds.

-

Concentration: The cleaned extract is concentrated to a small volume, typically using a rotary evaporator or a gentle stream of nitrogen.

-

GC-MS Analysis:

-

An aliquot of the concentrated extract is injected into the gas chromatograph.

-

The different PCB congeners are separated based on their boiling points and interaction with the GC column.

-

The separated congeners then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass-to-charge ratio of the fragments is used to identify and quantify each congener.

-

Assessment of Neurotoxicity: The Morris Water Maze

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents, which can be affected by neurotoxic compounds like PCBs.[3][8][10][16][24]

Protocol:

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Acquisition Phase (Training):

-

The rodent is placed in the water at different starting locations and must find the hidden platform.

-

The time it takes to find the platform (escape latency) and the path taken are recorded.

-

This is repeated over several days. A decrease in escape latency indicates learning.

-

-

Probe Trial (Memory Test):

-

The platform is removed from the pool.

-

The rodent is allowed to swim for a set period.

-

The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Assessment of Immunotoxicity: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile technique used to measure the levels of specific antibodies or cytokines in biological samples, providing an indication of immune function.[25]

Protocol:

-

Antigen Coating: The wells of a microplate are coated with a specific antigen.

-

Sample Addition: Serum or other biological samples from exposed and control animals are added to the wells. If antibodies against the antigen are present, they will bind.

-

Secondary Antibody: A secondary antibody that is conjugated to an enzyme and recognizes the primary antibody is added.

-

Substrate Addition: A substrate for the enzyme is added, which produces a colored product.

-

Detection: The intensity of the color is measured using a spectrophotometer, which is proportional to the amount of antibody in the sample.

Conclusion

Chlorinated biphenyls remain a significant environmental and public health concern due to their persistence, bioaccumulative potential, and diverse toxic effects. A thorough understanding of their environmental fate and the mechanisms underlying their toxicity is crucial for risk assessment and the development of remediation strategies. The use of standardized and sensitive experimental protocols is essential for accurately quantifying PCB levels and characterizing their toxicological profiles. Continued research into the complex interactions of PCB congeners and their metabolites with biological systems will further enhance our ability to mitigate the risks associated with these legacy pollutants.

References

- 1. Dose-response immunotoxicities of commercial polychlorinated biphenyls (PCBs) and their interaction with 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Time course of congener uptake and elimination in rats after short-term inhalation exposure to an airborne polychlorinated biphenyl (PCB) mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peakscientific.com [peakscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nationalacademies.org [nationalacademies.org]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2’,5,5’-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurotoxicity of polychlorinated biphenyls and related organohalogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. The neurotoxicity of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

- 19. escholarship.org [escholarship.org]

- 20. Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. cromlab-instruments.es [cromlab-instruments.es]

- 24. UC Davis - Morris Water Maze [protocols.io]

- 25. Use of the enzyme-linked immunosorbent assay (ELISA) in immunotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Health and Safety Profile of 4'-Chlorobiphenyl-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 4'-Chlorobiphenyl-2-carbaldehyde (CAS No. 153850-83-0). The information is compiled for professionals in research, development, and manufacturing who may handle this compound. This document summarizes key safety data, outlines standard handling procedures, and describes typical experimental methodologies for hazard assessment.

Chemical and Physical Properties

This compound is a chlorinated biphenyl derivative. A summary of its key physical and chemical properties is presented in Table 1. Proper storage is crucial; it should be stored at 2-8°C for short-term use and at -20°C for long-term stability[1][2].

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 153850-83-0[3][4] |

| Molecular Formula | C₁₃H₉ClO[3][4] |

| Molecular Weight | 216.66 g/mol [3] |

| Appearance | Yellow Oil[1] |

| Melting Point | 60-63°C[1][3] |

| Boiling Point (Predicted) | 359.9 ± 25.0 °C[1][3] |

| Density (Predicted) | 1.214 g/cm³[1] |

| Solubility | Soluble in Dichloromethane (DCM) and Ethyl Acetate[1] |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term)[1][2] |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification

| Classification | Code | Statement | Pictogram |

| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation, Category 2 | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation, Category 2A | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure, Category 3 | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: ChemicalBook[3]

Safe Handling and Emergency Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with powders that may become airborne, a NIOSH-approved respirator is recommended.

Storage and Handling

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for this compound are not publicly available, this section describes the standard Organisation for Economic Co-operation and Development (OECD) guidelines typically used to generate the hazard data presented.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance, leading to classifications such as H302 (Harmful if swallowed).

-

Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at a defined dose. The outcome of the test is the estimation of a dose range that causes mortality or evident toxicity.

-

Animal Model: Typically, rats or mice of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A necropsy of all animals is performed at the end of the observation period.

-

-

Data Analysis: The results are used to estimate the LD₅₀ (median lethal dose) and to classify the substance according to the GHS.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion, corresponding to the H315 (Causes skin irritation) classification.

-

Principle: The substance is applied to the skin of an animal, and the degree of irritation is observed and scored over a specified period.

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A measured amount of the test substance is applied to a small area of the skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on these scores.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to assess the potential of a substance to cause serious eye damage or irritation, leading to the H319 (Causes serious eye irritation) classification.

-

Principle: The test substance is instilled into the eye of an animal, and the effects on the cornea, iris, and conjunctiva are evaluated.

-

Animal Model: The albino rabbit is typically used.

-

Procedure:

-

A single dose of the substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Observations are made for corneal opacity, iritis, and conjunctival redness and swelling (chemosis).

-

-

Data Analysis: The scores for each effect are recorded and used to classify the substance based on the severity and reversibility of the eye damage.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates the logical workflow for assessing and managing the risks associated with a chemical substance like this compound.

Caption: Chemical Safety Assessment and Management Workflow.

References

Methodological & Application

Application Notes and Protocols: 4'-Chlorobiphenyl-2-carbaldehyde in Fungicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of 4'-Chlorobiphenyl-2-carbaldehyde as a versatile starting material in the synthesis of potential fungicidal agents. While direct synthesis of commercial fungicides from this specific aldehyde is not widely documented, its structure presents a valuable scaffold for developing novel antifungal compounds, including analogues of established fungicides and new chemical entities.

Introduction

Biphenyl derivatives are a well-established class of compounds exhibiting a broad spectrum of biological activities, including potent antifungal properties. A prominent example is the commercial fungicide Boscalid, a succinate dehydrogenase inhibitor (SDHI) widely used in agriculture. The key intermediate in the synthesis of Boscalid is 4'-chloro-2-aminobiphenyl. This compound, possessing a reactive aldehyde group, serves as a logical precursor to this key amine through reductive amination, opening a pathway to the synthesis of Boscalid and its analogues.

Furthermore, the aldehyde functionality of this compound allows for its use in classic condensation reactions, such as the Claisen-Schmidt condensation, to generate chalcones. Chalcones are a class of natural and synthetic compounds known for their diverse biological activities, including significant antifungal efficacy.

This document outlines two primary applications of this compound in fungicide synthesis:

-

As a precursor to 4'-chloro-2-aminobiphenyl for the synthesis of Boscalid.

-

As a reactant in the synthesis of novel antifungal chalcone derivatives.

Application 1: Synthesis of Boscalid via a this compound Intermediate

This section details a proposed two-step synthesis of the fungicide Boscalid starting from this compound. The first step involves the conversion of the aldehyde to the corresponding amine via reductive amination, followed by the amidation of the resulting amine with 2-chloronicotinoyl chloride.

Signaling Pathway of Target Fungicide (Boscalid)

Boscalid functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungal respiration process, leading to a cessation of energy production and ultimately, cell death.

Experimental Workflow: Boscalid Synthesis

Detailed Experimental Protocols

Step 1: Reductive Amination of this compound

This protocol describes the conversion of the aldehyde to the corresponding primary amine using sodium borohydride as the reducing agent and ammonia as the nitrogen source.

-

Materials:

-

This compound

-

Methanol (MeOH)

-

Aqueous Ammonia (28-30%)

-

Sodium Borohydride (NaBH₄)

-

Hydrochloric Acid (HCl, 1M)

-

Sodium Bicarbonate (NaHCO₃, saturated solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Add aqueous ammonia (10-20 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 4'-chloro-2-aminobiphenyl.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of Boscalid by Amidation

This protocol details the reaction of the synthesized 4'-chloro-2-aminobiphenyl with 2-chloronicotinoyl chloride.

-

Materials:

-

4'-chloro-2-aminobiphenyl (from Step 1)

-

2-chloronicotinoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

-

Procedure:

-

Dissolve 4'-chloro-2-aminobiphenyl (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add triethylamine or pyridine (1.1-1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 2-chloronicotinoyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Boscalid.

-

Quantitative Data Summary

| Step | Reactant | Product | Typical Yield (%) | Purity (%) |

| 1. Reductive Amination | This compound | 4'-chloro-2-aminobiphenyl | 70-85 | >95 |

| 2. Amidation | 4'-chloro-2-aminobiphenyl | Boscalid | 80-95 | >98 |

Note: Yields are indicative and may vary based on reaction scale and optimization.

Application 2: Synthesis of Novel Antifungal Chalcones

This section outlines the synthesis of a novel chalcone derivative from this compound and a suitable ketone via a Claisen-Schmidt condensation. Chalcones with halogen substitutions have shown promising antifungal activity.[1]

Proposed Synthetic Pathway

Detailed Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

-

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

-

Ethanol (EtOH)

-

Aqueous Sodium Hydroxide (NaOH, 10-20%)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dilute Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution dropwise with vigorous stirring.

-

Maintain the reaction at a low temperature for 2-4 hours, and then allow it to stir at room temperature overnight. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Anticipated Quantitative Data

| Product Class | Synthetic Method | Starting Materials | Typical Yield (%) | Potential Antifungal Activity |

| Chalcone Derivative | Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | 60-90 | Broad-spectrum fungicidal |

Note: The antifungal activity will be dependent on the specific ketone used in the synthesis and needs to be determined through biological screening.

Conclusion